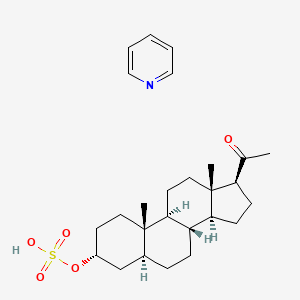

3-O-(叔丁基二甲基甲硅烷基)-5,6-反式-维生素 D2

描述

The compound “3-O-tert-Butyldimethylsilyl-D-galactal” is an indispensable compound in the realm of compound, exhibiting immense significance. Its multifaceted applications encompass the research and development of diverse pharmaceuticals and molecules, paving the way for groundbreaking drug solutions pertaining to afflictions such as cancer, diabetes, and cardiovascular maladies .

Synthesis Analysis

The synthesis of similar compounds is performed on solid-phase using standard β-cyanoethyl phosphoramidite chemistry with tert-butyldimethylsilyl (TBDMS) protection of the ribose 2′-hydroxyl group . The 3′-terminal nucleoside is anchored via a succinyl linkage to an insoluble matrix, generally aminopropyl functionalized controlled pore glass (CPG) or polystyrene, contained in an appropriate reaction vessel .科学研究应用

Application in Oligoribonucleotide Synthesis

- Field : Biochemistry

- Summary : Oligoribonucleotides with 2′-O-(tert-Butyldimethylsilyl) groups are synthesized chemically on solid support using automated DNA synthesizers . This method provides a significant amount of purified material for a wide range of biochemical applications .

- Methods : The synthesis involves the use of exocyclic amine-protected 5′-O-dimethoxytrityl-2′-O-tert-butyldimethylsilyl-3′-O-(2-cyanoethyl-N,N-diisopropyl)-ribonucleoside phosphoramidites in combination with the acidic 5-ethylthio-1H-tetrazole .

- Results : The synthesis provides approximately 400 to 600 μg of purified material, which is usually enough for a wide range of biochemical applications .

Application in Cyclodextrin Functionalization

- Field : Organic Chemistry

- Summary : Per(6-O-tert-butyldimethylsilyl)-α-, β-, and γ-cyclodextrin derivatives are used as synthetic intermediates for the functionalization of the secondary face of the macrocycles .

- Methods : The silylation of the primary rim is achieved by treatment with tert-butyldimethylsilyl chloride in the presence of pyridine . The reaction typically results in a mixture containing both under- and oversilylated byproducts .

- Results : The methodology works well for 6-, 7-, and 8-member rings (α-, β-, and γ-cyclodextrins, respectively) and has enabled the preparation of up to approximately 35 g of ≥98% pure product .

Application in Gas Chromatography/Mass Spectrometry

- Field : Analytical Chemistry

- Summary : TBDMS is used as a derivatisation agent in gas chromatography/mass spectrometry applications .

- Methods : The TBDMS group is introduced to the molecule of interest (usually an alcohol or amine) to increase its volatility and stability, making it suitable for analysis by gas chromatography/mass spectrometry .

- Results : The use of TBDMS as a derivatisation agent improves the detection and identification of compounds in complex mixtures .

Application in Polymerization

- Field : Polymer Chemistry

- Summary : TBDMS is used as an initiator for the polymerization of 1,2 benzenedicarboxaldehyde .

- Methods : The TBDMS group initiates the polymerization reaction, leading to the formation of a polymer .

- Results : The use of TBDMS as an initiator allows for the controlled synthesis of polymers with desired properties .

Application in Synthesis of Enol Silyl Ethers

- Field : Organic Chemistry

- Summary : TBDMS is used in the synthesis of enol silyl ethers .

- Methods : The TBDMS group is introduced to the molecule of interest (usually an enol) to protect the enol functionality during subsequent reactions .

- Results : The use of TBDMS in the synthesis of enol silyl ethers allows for the selective protection and deprotection of enols, enabling complex synthetic transformations .

Application in Chitosan Modification

- Field : Biochemistry

- Summary : TBDMS-protected chitosan and chitooligosaccharides are useful precursors for N-modifications in common organic solvents .

- Methods : The TBDMS group is introduced to chitosan or chitooligosaccharides, allowing for further chemical modifications .

- Results : The use of TBDMS-protected chitosan and chitooligosaccharides enables the synthesis of a wide range of chitosan derivatives with various functionalities .

安全和危害

属性

IUPAC Name |

[(1S,3E)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H58OSi/c1-24(2)25(3)14-15-27(5)31-20-21-32-28(13-12-22-34(31,32)9)17-18-29-23-30(19-16-26(29)4)35-36(10,11)33(6,7)8/h14-15,17-18,24-25,27,30-32H,4,12-13,16,19-23H2,1-3,5-11H3/b15-14+,28-17+,29-18+/t25-,27+,30-,31+,32-,34+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPHUIJWPZSWHEE-HJAIBIIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O[Si](C)(C)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](CCC3=C)O[Si](C)(C)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H58OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301098697 | |

| Record name | (1R,3aS,4E,7aR)-4-[(2E)-2-[(5S)-5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1-[(1R,2E,4R)-1,4,5-trimethyl-2-hexen-1-yl]-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301098697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-O-(tert-Butyldimethylsilyl)-5,6-trans-vitamin D2 | |

CAS RN |

104846-63-1 | |

| Record name | (1R,3aS,4E,7aR)-4-[(2E)-2-[(5S)-5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1-[(1R,2E,4R)-1,4,5-trimethyl-2-hexen-1-yl]-1H-indene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104846-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,3aS,4E,7aR)-4-[(2E)-2-[(5S)-5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1-[(1R,2E,4R)-1,4,5-trimethyl-2-hexen-1-yl]-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301098697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1145990.png)